

A Spectroscopic Showdown: Differentiating Isoxazole and Oxazole Isomers

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid |
| Cat. No.: | B194088 |

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, isoxazole and its positional isomer, oxazole, present a classic analytical challenge. Though sharing the same molecular formula (C_3H_3NO), their distinct atomic arrangements lead to unique spectroscopic fingerprints. This guide provides a comparative analysis of isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

The key to distinguishing these isomers lies in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In isoxazole, they are adjacent (1,2-position), creating a different electronic environment compared to oxazole, where they are separated by a carbon atom (1,3-position). These structural nuances are directly reflected in their interaction with electromagnetic radiation and their fragmentation patterns upon ionization.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry for isoxazole and oxazole.

Table 1: 1H NMR Spectroscopic Data ($CDCl_3$)

| Compound | H3/H5 (ppm) | H4 (ppm) | H5/H2 (ppm) |
|-------------------------|-------------|----------|-------------|
| Isoxazole (1,2-Oxazole) | 8.49 | 6.39 | 8.31 |
| Oxazole (1,3-Oxazole) | 7.95 | 7.09 | 7.70 |

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

| Compound | C3/C5 (ppm) | C4 (ppm) | C5/C2 (ppm) |
|-------------------------|-------------|----------|-------------|
| Isoxazole (1,2-Oxazole) | 157.8 | 103.6 | 149.1 |
| Oxazole (1,3-Oxazole) | 150.7 | 125.5 | 138.3 |

Table 3: Key IR Absorption Bands (Liquid Film)

| Compound | C-H Stretch (cm^{-1}) | C=N Stretch (cm^{-1}) | Ring Vibrations (cm^{-1}) |
|-------------------------|----------------------------------|----------------------------------|--------------------------------------|
| Isoxazole (1,2-Oxazole) | ~3125 | ~1615 | ~1430, ~1370 |
| Oxazole (1,3-Oxazole) | ~3150 | ~1570 | ~1480, ~1330 |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|-------------------------|-------------------------|-----------------------------|
| Isoxazole (1,2-Oxazole) | 69 | 41, 40, 39 |
| Oxazole (1,3-Oxazole) | 69 | 42, 41, 40 |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the isoxazole or oxazole sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a clean, dry 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[2] For ^1H NMR, standard acquisition parameters were used. For ^{13}C NMR, a proton-decoupled pulse sequence was employed to obtain singlets for all carbon signals.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]
- Data Acquisition: The FTIR spectrum was recorded in the mid-infrared range (typically 4000-400 cm^{-1}).[3] A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecules.

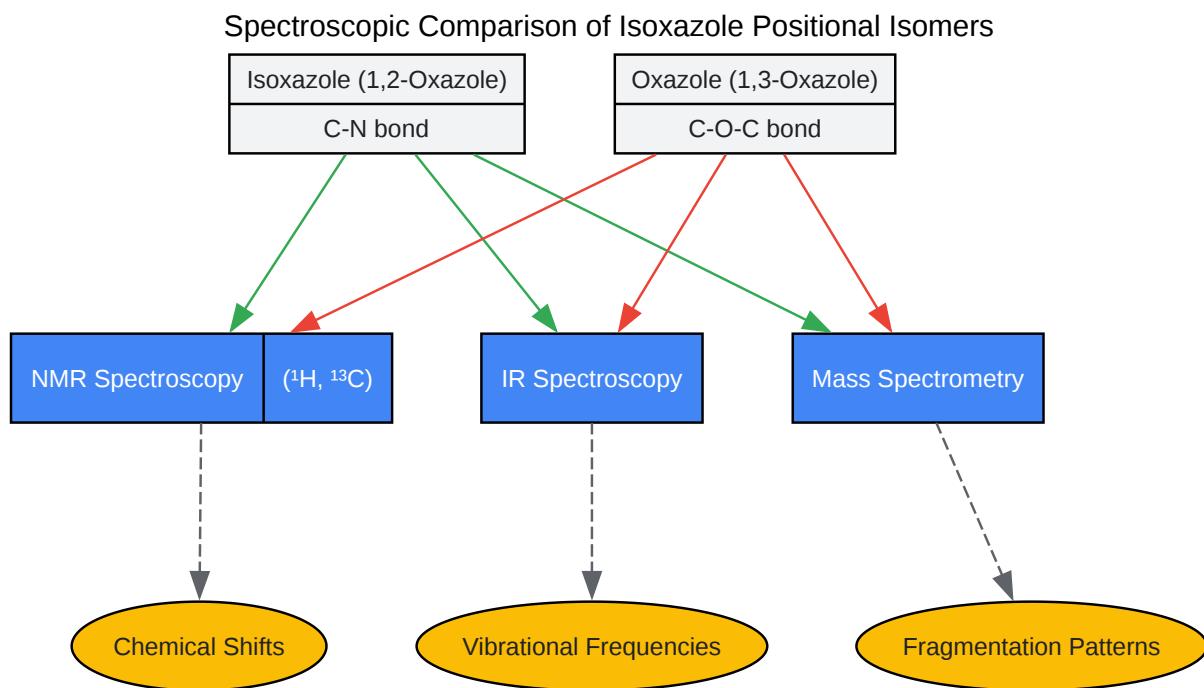
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer, typically via a gas chromatography (GC) interface for volatile compounds like isoxazole and oxazole.
- Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5][6][7]

- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured, and a mass spectrum was generated, plotting ion abundance versus m/z.

Visualizing the Isomeric Relationship

The following diagram illustrates the structural difference between isoxazole and oxazole and the spectroscopic techniques used for their characterization.



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Caption: Differentiating Isoxazole and Oxazole via Spectroscopy.

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